molecular formula C15H20N4O4 B2911018 1-(2-Methoxypyridin-4-yl)-4-(morpholine-4-carbonyl)piperazin-2-one CAS No. 2380097-26-5

1-(2-Methoxypyridin-4-yl)-4-(morpholine-4-carbonyl)piperazin-2-one

Cat. No.: B2911018
CAS No.: 2380097-26-5
M. Wt: 320.349
InChI Key: TXEMZHZNCWLZOE-UHFFFAOYSA-N
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Description

1-(2-Methoxypyridin-4-yl)-4-(morpholine-4-carbonyl)piperazin-2-one is a complex organic compound that features a piperazin-2-one core substituted with a methoxypyridinyl group and a morpholine-4-carbonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Methoxypyridin-4-yl)-4-(morpholine-4-carbonyl)piperazin-2-one typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Piperazin-2-one Core: This can be achieved by cyclization of appropriate diamines with carbonyl compounds under acidic or basic conditions.

    Introduction of the Methoxypyridinyl Group: This step often involves nucleophilic substitution reactions where a methoxypyridine derivative is reacted with the piperazin-2-one core.

    Attachment of the Morpholine-4-carbonyl Group: This can be done through amide bond formation using coupling reagents such as carbodiimides (e.g., EDCI) in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(2-Methoxypyridin-4-yl)-4-(morpholine-4-carbonyl)piperazin-2-one can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The carbonyl group in the morpholine-4-carbonyl moiety can be reduced to alcohols.

    Substitution: The methoxypyridinyl group can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Conditions may include the use of strong bases (e.g., sodium hydride) or acids (e.g., hydrochloric acid).

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

1-(2-Methoxypyridin-4-yl)-4-(morpholine-4-carbonyl)piperazin-2-one has several applications in scientific research:

    Medicinal Chemistry: As a scaffold for designing new drugs, particularly those targeting central nervous system disorders.

    Biological Studies: Used in studying receptor-ligand interactions due to its potential binding affinity to various biological targets.

    Industrial Applications: Potential use in the synthesis of complex organic molecules and as an intermediate in pharmaceutical manufacturing.

Mechanism of Action

The mechanism of action of 1-(2-Methoxypyridin-4-yl)-4-(morpholine-4-carbonyl)piperazin-2-one depends on its specific application. In medicinal chemistry, it may act by binding to specific receptors or enzymes, thereby modulating their activity. The methoxypyridinyl and morpholine-4-carbonyl groups can interact with biological targets through hydrogen bonding, hydrophobic interactions, and van der Waals forces.

Comparison with Similar Compounds

Similar Compounds

    1-(2-Methoxypyridin-4-yl)-4-(morpholine-4-carbonyl)piperazine: Similar structure but lacks the piperazin-2-one core.

    1-(2-Methoxypyridin-4-yl)-4-(morpholine-4-carbonyl)piperidin-2-one: Similar structure but with a piperidin-2-one core instead of piperazin-2-one.

Uniqueness

1-(2-Methoxypyridin-4-yl)-4-(morpholine-4-carbonyl)piperazin-2-one is unique due to the combination of its functional groups, which confer specific chemical properties and biological activities. The presence of both the methoxypyridinyl and morpholine-4-carbonyl groups allows for diverse interactions with biological targets, making it a versatile compound in drug design and other applications.

Properties

IUPAC Name

1-(2-methoxypyridin-4-yl)-4-(morpholine-4-carbonyl)piperazin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N4O4/c1-22-13-10-12(2-3-16-13)19-5-4-18(11-14(19)20)15(21)17-6-8-23-9-7-17/h2-3,10H,4-9,11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXEMZHZNCWLZOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=CC(=C1)N2CCN(CC2=O)C(=O)N3CCOCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N4O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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